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molecular formula C13H9BrO2S B8603865 2-[(3-bromophenyl)thio]Benzoic acid

2-[(3-bromophenyl)thio]Benzoic acid

Cat. No. B8603865
M. Wt: 309.18 g/mol
InChI Key: WTURFORPERPPRJ-UHFFFAOYSA-N
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Patent
US04536507

Procedure details

A mixture consisting of 179 g. m-dibromobenzene (0.758 mole); 46.6 g. thiosalicyclic acid (0.303 mole); 25.9 g cuprous oxide (0.181 mole); 212 cc. quinoline; and 24 cc. pyridine is mechanically stirred and heated in an oil bath at 200° C. to 210° C. for three hours. The internal temperature remains constant at 145° C. The reaction mixture is then poured into 1500 cc. of 5N aqueous HCl. The oily solid is filtered, then dissolved in 750 cc. 1N aqueous NaOH solution; this solution is filtered through celite, then extracted three times with ether. The aqueous fraction is acidified with concentrated HCl and the resulting grayish solid filtered, washed well with water and dried. The crude yield obtained is 65 g. (69.4%). It is used as such in the next step.
Quantity
0.758 mol
Type
reactant
Reaction Step One
Quantity
0.303 mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
25.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[C:9]([OH:18])(=[O:17])[C:10]1[C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)[SH:12].N1C2C(=CC=CC=2)C=CC=1.Cl>N1C=CC=CC=1>[Br:8][C:4]1[CH:3]=[C:2]([S:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[C:9]([OH:18])=[O:17])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.758 mol
Type
reactant
Smiles
BrC1=CC(=CC=C1)Br
Step Two
Name
Quantity
0.303 mol
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Step Three
Name
cuprous oxide
Quantity
25.9 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath at 200° C. to 210° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
remains constant at 145° C
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into 1500 cc
FILTRATION
Type
FILTRATION
Details
The oily solid is filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 750 cc
FILTRATION
Type
FILTRATION
Details
this solution is filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
FILTRATION
Type
FILTRATION
Details
the resulting grayish solid filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude yield
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)SC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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